molecular formula C15H13N3O3S2 B5014037 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No. B5014037
M. Wt: 347.4 g/mol
InChI Key: UGUFESPQUXQECX-UHFFFAOYSA-N
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Description

“N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a compound with the molecular formula C13H14N2O3S . It is also known as 4-amino-N-(4-methoxyphenyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiadiazole ring, which is a five-membered heterocyclic moiety . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been shown to possess a wide range of therapeutic activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.33 . Unfortunately, no further physical and chemical properties were found in the available literature.

Future Directions

The future research directions could involve further exploration of the therapeutic potential of “N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” and its derivatives, given their ability to disrupt DNA replication processes . More studies are needed to fully understand their mechanisms of action, potential applications, and safety profiles.

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-21-12-9-7-11(8-10-12)14-16-17-15(22-14)18-23(19,20)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUFESPQUXQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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